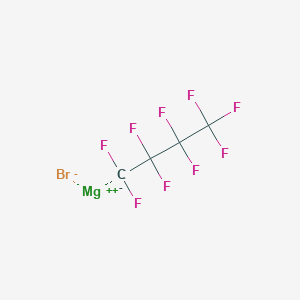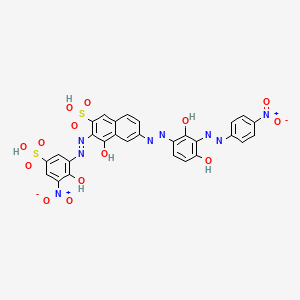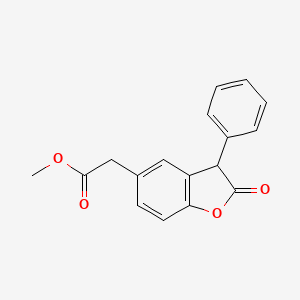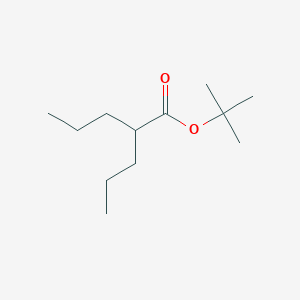
2-Methyl-2-nitrocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-nitrocyclohexan-1-one is an organic compound with the molecular formula C7H11NO3 It is a nitro-substituted cyclohexanone, which means it contains both a nitro group (-NO2) and a ketone group (C=O) within its cyclohexane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitrocyclohexan-1-one typically involves the nitration of 2-Methylcyclohexanone. One common method is the reaction of 2-Methylcyclohexanone with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-nitrocyclohexan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The ketone group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: 2-Methyl-2-aminocyclohexan-1-one.
Oxidation: 2-Methyl-2-nitrocyclohexan-1-carboxylic acid.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-2-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
2-Methyl-2-nitrocyclohexan-1-one can be compared with other nitro-substituted cyclohexanones and cyclohexanones with different substituents:
2-Methyl-2-cyclohexen-1-one: Similar structure but lacks the nitro group, making it less reactive in certain types of reactions.
2-Nitrocyclohexanone: Lacks the methyl group, which can affect its reactivity and physical properties.
Cyclohexanone: Lacks both the nitro and methyl groups, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of a nitro group and a ketone group within a cyclohexane ring, providing a versatile platform for various chemical transformations and applications.
Propriétés
| 80594-87-2 | |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-methyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-7(8(10)11)5-3-2-4-6(7)9/h2-5H2,1H3 |
Clé InChI |
QUWXLKXLGLRHDT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)


![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
